Cas no 960250-51-5 (3-{(3-methylbutan-2-yl)aminomethyl}phenol)
3-{(3-メチルブタン-2-イル)アミノメチル}フェノールは、フェノール骨格に3-メチルブタン-2-イルアミノメチル基が導入された有機化合物です。この構造は、高い反応性と分子設計の柔軟性を特徴としており、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして利用されます。特に、立体障害を有するアミン部分が求核反応や配位能に影響を与えるため、金属錯体のリガンドや触媒設計への応用が期待されます。また、フェノール性水酸基の存在により、さらなる誘導体化や高分子材料への導入が可能です。安定性と溶解性のバランスが良く、有機溶媒中での取り扱いが比較的容易である点も実用上の利点です。

960250-51-5 structure
商品名:3-{(3-methylbutan-2-yl)aminomethyl}phenol
3-{(3-methylbutan-2-yl)aminomethyl}phenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 3-[[(1,2-dimethylpropyl)amino]methyl]-
- 3-{(3-methylbutan-2-yl)aminomethyl}phenol
-
- インチ: 1S/C12H19NO/c1-9(2)10(3)13-8-11-5-4-6-12(14)7-11/h4-7,9-10,13-14H,8H2,1-3H3
- InChIKey: ALLFKXWAJWBGFA-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(CNC(C)C(C)C)=C1
3-{(3-methylbutan-2-yl)aminomethyl}phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168730-0.05g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-168730-5.0g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 5g |
$2152.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424760-1g |
3-(((3-Methylbutan-2-yl)amino)methyl)phenol |
960250-51-5 | 95% | 1g |
¥16044.00 | 2024-04-23 | |
| Enamine | EN300-168730-0.5g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 0.5g |
$535.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424760-100mg |
3-(((3-Methylbutan-2-yl)amino)methyl)phenol |
960250-51-5 | 95% | 100mg |
¥15275.00 | 2024-04-23 | |
| Enamine | EN300-168730-1g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-168730-0.1g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 0.1g |
$490.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424760-500mg |
3-(((3-Methylbutan-2-yl)amino)methyl)phenol |
960250-51-5 | 95% | 500mg |
¥15396.00 | 2024-04-23 | |
| Ambeed | A1057963-1g |
3-{[(3-methylbutan-2-yl)amino]methyl}phenol |
960250-51-5 | 95% | 1g |
$398.0 | 2024-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424760-50mg |
3-(((3-Methylbutan-2-yl)amino)methyl)phenol |
960250-51-5 | 95% | 50mg |
¥14601.00 | 2024-04-23 |
3-{(3-methylbutan-2-yl)aminomethyl}phenol 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
960250-51-5 (3-{(3-methylbutan-2-yl)aminomethyl}phenol) 関連製品
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:960250-51-5)3-{(3-methylbutan-2-yl)aminomethyl}phenol

清らかである:99%/99%
はかる:1g/5g
価格 ($):358.0/942.0